molecular formula C19H29FN2O3S B6913795 N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-(2-methylpropylsulfonyl)propanamide

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-(2-methylpropylsulfonyl)propanamide

Cat. No.: B6913795
M. Wt: 384.5 g/mol
InChI Key: BZXSNMFEZQWRGM-UHFFFAOYSA-N
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Description

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-(2-methylpropylsulfonyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a fluoro-methylphenyl group and a propanamide moiety with a methylpropylsulfonyl group

Properties

IUPAC Name

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-(2-methylpropylsulfonyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29FN2O3S/c1-14(2)13-26(24,25)10-8-19(23)21-17-5-4-9-22(12-17)18-7-6-16(20)11-15(18)3/h6-7,11,14,17H,4-5,8-10,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXSNMFEZQWRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCCC(C2)NC(=O)CCS(=O)(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-(2-methylpropylsulfonyl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-fluoro-2-methylbenzaldehyde and a suitable amine.

    Substitution Reactions: The fluoro-methylphenyl group is introduced via electrophilic aromatic substitution reactions, using reagents like fluorinating agents and methylating agents.

    Amidation: The final step involves the formation of the propanamide moiety through amidation reactions, using reagents such as carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-(2-methylpropylsulfonyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted products, depending on the nature of the substituents introduced.

Scientific Research Applications

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-(2-methylpropylsulfonyl)propanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a receptor modulator or enzyme inhibitor.

    Biological Research: It is used in studies investigating its effects on cellular processes, signaling pathways, and molecular targets.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.

    Industrial Applications: It may be used in the development of new materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-(2-methylpropylsulfonyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-(2-methylpropylsulfonyl)propanamide can be compared with other similar compounds, such as:

    N-[1-(4-chloro-2-methylphenyl)piperidin-3-yl]-3-(2-methylpropylsulfonyl)propanamide: This compound has a chloro substituent instead of a fluoro substituent, which may influence its reactivity and biological activity.

    N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-3-(2-ethylpropylsulfonyl)propanamide: The presence of an ethyl group instead of a methyl group in the sulfonyl moiety may affect the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that differentiate it from other similar compounds.

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